molecular formula C18H29ClN2O B15190240 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride CAS No. 118564-55-9

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride

Cat. No.: B15190240
CAS No.: 118564-55-9
M. Wt: 324.9 g/mol
InChI Key: GUEVUIKHBVKSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of the hexahydro and dimethylphenyl groups further adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves several steps, typically starting with the preparation of the azepine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments

Scientific Research Applications

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties

Mechanism of Action

The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.

Comparison with Similar Compounds

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride can be compared with other similar compounds, such as:

    N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in reactivity and applications.

    1H-Azepine-1-acetamide derivatives: Various derivatives of the azepine ring system exhibit different chemical and biological properties, making them useful for diverse applications

Properties

CAS No.

118564-55-9

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)butanamide;hydrochloride

InChI

InChI=1S/C18H28N2O.ClH/c1-4-16(20-12-7-5-6-8-13-20)18(21)19-17-14(2)10-9-11-15(17)3;/h9-11,16H,4-8,12-13H2,1-3H3,(H,19,21);1H

InChI Key

GUEVUIKHBVKSEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2CCCCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.